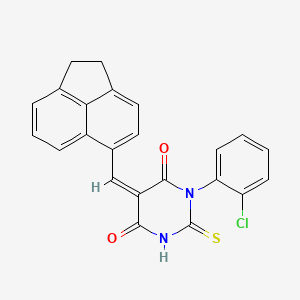![molecular formula C19H19Cl2NO4 B4675190 butyl 4-[(3,6-dichloro-2-methoxybenzoyl)amino]benzoate](/img/structure/B4675190.png)
butyl 4-[(3,6-dichloro-2-methoxybenzoyl)amino]benzoate
説明
Butyl 4-[(3,6-dichloro-2-methoxybenzoyl)amino]benzoate, also known as BDCM, is a widely studied chemical compound that has been used in various scientific research studies. It is a halogenated aromatic compound that has been synthesized through different methods and has been found to have potential applications in different fields.
作用機序
The mechanism of action of butyl 4-[(3,6-dichloro-2-methoxybenzoyl)amino]benzoate is not fully understood. However, it has been found to inhibit the activity of cytochrome P450 enzymes, which are involved in the metabolism of xenobiotics in the liver. butyl 4-[(3,6-dichloro-2-methoxybenzoyl)amino]benzoate has also been found to induce oxidative stress and DNA damage in cells.
Biochemical and Physiological Effects:
butyl 4-[(3,6-dichloro-2-methoxybenzoyl)amino]benzoate has been found to have biochemical and physiological effects on different organs and systems in the body. It has been found to cause liver and kidney damage, as well as reproductive toxicity. butyl 4-[(3,6-dichloro-2-methoxybenzoyl)amino]benzoate has also been found to affect the immune system and cause oxidative stress in cells.
実験室実験の利点と制限
Butyl 4-[(3,6-dichloro-2-methoxybenzoyl)amino]benzoate has several advantages for lab experiments, including its stability and availability. It is also a well-studied compound, which makes it a good model compound for toxicology studies. However, butyl 4-[(3,6-dichloro-2-methoxybenzoyl)amino]benzoate has some limitations, including its low solubility in water and its potential to form toxic metabolites in the liver.
将来の方向性
There are several future directions for the study of butyl 4-[(3,6-dichloro-2-methoxybenzoyl)amino]benzoate. One direction is to study its potential use as an anticancer agent, as it has been found to have cytotoxic effects on cancer cells. Another direction is to study its effects on the gut microbiome, as it has been found to affect the immune system. Additionally, further studies are needed to fully understand the mechanism of action of butyl 4-[(3,6-dichloro-2-methoxybenzoyl)amino]benzoate and its potential toxic effects on different organs and systems in the body.
Conclusion:
In conclusion, butyl 4-[(3,6-dichloro-2-methoxybenzoyl)amino]benzoate is a widely studied chemical compound that has potential applications in different fields. It can be synthesized through different methods and has been found to have biochemical and physiological effects on different organs and systems in the body. Although it has some limitations, butyl 4-[(3,6-dichloro-2-methoxybenzoyl)amino]benzoate is a well-studied compound that can be used as a model compound for toxicology studies. Further studies are needed to fully understand the mechanism of action of butyl 4-[(3,6-dichloro-2-methoxybenzoyl)amino]benzoate and its potential use in different fields.
科学的研究の応用
Butyl 4-[(3,6-dichloro-2-methoxybenzoyl)amino]benzoate has been widely used in scientific research studies, including toxicology, environmental science, and medicinal chemistry. In toxicology, butyl 4-[(3,6-dichloro-2-methoxybenzoyl)amino]benzoate has been used as a model compound to study the toxicity of halogenated aromatic compounds and their effects on the environment. In environmental science, butyl 4-[(3,6-dichloro-2-methoxybenzoyl)amino]benzoate has been used to study the degradation of halogenated aromatic compounds in soil and water. In medicinal chemistry, butyl 4-[(3,6-dichloro-2-methoxybenzoyl)amino]benzoate has been studied for its potential use as an anticancer agent.
特性
IUPAC Name |
butyl 4-[(3,6-dichloro-2-methoxybenzoyl)amino]benzoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19Cl2NO4/c1-3-4-11-26-19(24)12-5-7-13(8-6-12)22-18(23)16-14(20)9-10-15(21)17(16)25-2/h5-10H,3-4,11H2,1-2H3,(H,22,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DMOUAPVWDMRWJU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCOC(=O)C1=CC=C(C=C1)NC(=O)C2=C(C=CC(=C2OC)Cl)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19Cl2NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
396.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Butyl 4-[(3,6-dichloro-2-methoxybenzoyl)amino]benzoate | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![N-{5-chloro-4-[(diphenylacetyl)amino]-2-methoxyphenyl}benzamide](/img/structure/B4675126.png)
![3-(2-furyl)-6-[1-(4-nitro-1H-pyrazol-1-yl)ethyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B4675143.png)
![4-(8,8-dimethyl-10-oxo-2,3,6,7,8,9,10,11-octahydro[1,4]dioxino[2,3-b]acridin-11-yl)phenyl acetate](/img/structure/B4675146.png)

![4-[(5-isopropyl-3-thienyl)carbonyl]morpholine](/img/structure/B4675171.png)

![N-(4-methylphenyl)-2-[(6-oxo-6,7,8,9,10,11-hexahydrocyclohepta[c]chromen-3-yl)oxy]acetamide](/img/structure/B4675183.png)
![3-{3-[(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)methyl]-4-methoxyphenyl}-2-(2,2-dimethylpropanoyl)acrylonitrile](/img/structure/B4675198.png)
![3-{[1-(3-methylphenyl)-1H-tetrazol-5-yl]thio}-N-phenylpropanamide](/img/structure/B4675204.png)
![4,5,6,7-tetrabromo-2,9-dioxa-15-thiatetracyclo[8.4.3.0~1,10~.0~3,8~]heptadeca-3,5,7-trien-16-one](/img/structure/B4675208.png)
![6-{[2-(4-bromophenoxy)ethyl]thio}-N,N'-diethyl-1,3,5-triazine-2,4-diamine](/img/structure/B4675209.png)
![N-({[3-chloro-4-(4-morpholinyl)phenyl]amino}carbonothioyl)-3-methyl-1-benzofuran-2-carboxamide](/img/structure/B4675221.png)
